Flt3/chk1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

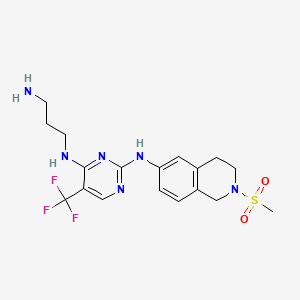

Properties

Molecular Formula |

C18H23F3N6O2S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

4-N-(3-aminopropyl)-2-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C18H23F3N6O2S/c1-30(28,29)27-8-5-12-9-14(4-3-13(12)11-27)25-17-24-10-15(18(19,20)21)16(26-17)23-7-2-6-22/h3-4,9-10H,2,5-8,11,22H2,1H3,(H2,23,24,25,26) |

InChI Key |

PROGKLMIRQVLRO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCN)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Flt3/chk1-IN-2: A Dual Inhibitor Targeting Key Pathways in Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flt3/chk1-IN-2, also identified as compound 30, is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1). This document provides an in-depth technical overview of the mechanism of action, preclinical data, and relevant experimental protocols for this compound. The dual inhibitory action of this compound presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 mutations, by concurrently targeting pathways involved in cell proliferation, survival, and resistance to therapy. Mechanistic studies reveal that this compound downregulates the c-Myc oncogene and activates the p53 tumor suppressor pathway, contributing to its efficacy in overcoming both adaptive and acquired resistance to conventional FLT3 inhibitors.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.

Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway and is also involved in cell cycle regulation. In the context of FLT3-ITD positive AML, Chk1 has been identified as a key regulator of leukemic cell proliferation. The simultaneous inhibition of both FLT3 and Chk1 represents a rational and promising therapeutic approach to enhance cytotoxicity and overcome resistance mechanisms in AML. This compound has emerged as a lead compound in this class, demonstrating potent dual inhibitory activity and favorable pharmacokinetic properties.[1][2]

Mechanism of Action

This compound exerts its anti-leukemic effects through the dual inhibition of FLT3 and Chk1 kinases.

FLT3 Inhibition: By targeting the ATP-binding site of both wild-type (WT) and mutated FLT3, this compound blocks the constitutive activation of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This inhibition disrupts the uncontrolled proliferation and survival signals that drive the growth of FLT3-mutated AML cells.

Chk1 Inhibition: Inhibition of Chk1 by this compound disrupts the cell cycle checkpoints, particularly the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells with damaged DNA. Furthermore, Chk1 inhibition has been shown to downregulate the expression of the c-Myc oncogene, a key driver of cell proliferation and metabolism.[2][3]

Dual Inhibition and Synergy: The concurrent inhibition of FLT3 and Chk1 by a single agent leads to a synergistic anti-tumor effect. Mechanistic studies have shown that this dual targeting approach leads to the downregulation of the c-Myc pathway and the activation of the p53 tumor suppressor pathway.[1][2][3] The activation of p53 is particularly significant as some FLT3 inhibitors have been shown to downregulate p53, contributing to adaptive resistance.[3] By activating p53, this compound can overcome this resistance mechanism.

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 30) from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| Chk1 | 25.63[4] |

| FLT3-WT | 16.39[4] |

| FLT3-D835Y | 22.80[4] |

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| MV-4-11 | FLT3-ITD (homozygous) | Data not explicitly available for this compound. A similar dual inhibitor (A28) showed an IC50 of 0.53 ± 0.17 nM.[3] |

| MOLM-13 | FLT3-ITD (heterozygous) | Data not explicitly available for this compound. |

Table 3: In Vivo Efficacy in AML Xenograft Models

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |

| NU/NU mice | MV-4-11 | A28 (similar dual inhibitor), 10 mg/kg, weekly intravenous injection | 47.44 | [3] |

| NU/NU mice | MOLM-13 | This compound (Compound 30) | Effectively inhibited tumor growth (specific % not provided) | [1][2] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 of this compound against FLT3 and Chk1 kinases.

Materials:

-

Recombinant FLT3 or Chk1 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

This compound (Compound 30)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A 10-point, 4-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended.

-

Prepare the kinase/antibody mix in kinase buffer at 3x the final desired concentration.

-

Prepare the tracer solution in kinase buffer at 3x the final desired concentration.

-

In a 384-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).

-

Add 5 µL of the kinase/antibody mix to each well.

-

Add 5 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of this compound on AML cell lines such as MV-4-11 and MOLM-13.

Materials:

-

MV-4-11 or MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (Compound 30)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed MV-4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model using MV-4-11 cells to evaluate the in vivo efficacy of this compound.

Materials:

-

MV-4-11 cells

-

6-8 week old female immunodeficient mice (e.g., NU/NU or NOD/SCID)

-

Matrigel (optional)

-

This compound (Compound 30) formulated for in vivo administration

-

Vehicle control solution

Procedure:

-

Subcutaneously inject 5-10 x 10^6 MV-4-11 cells, re-suspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.

-

Monitor tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

-

Calculate the tumor growth inhibition (TGI) as a percentage.

Western Blot Analysis of c-Myc and p53 Pathways

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the c-Myc and p53 pathways.

Materials:

-

AML cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-FLT3, FLT3, p-Chk1, Chk1, c-Myc, p53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat AML cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathways

Caption: Flt3 and Chk1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound using an MTT-based cell viability assay.

Logical Relationship: Dual Inhibition Mechanism

Caption: Logical flow of the dual inhibition mechanism of this compound leading to apoptosis.

Conclusion

This compound is a promising dual inhibitor with a well-defined mechanism of action that addresses the critical challenge of resistance in FLT3-mutated AML. Its ability to simultaneously block key proliferation and survival pathways while activating tumor suppressor functions provides a strong rationale for its continued preclinical and potential clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for AML. Further investigation into the in vivo efficacy, safety profile, and potential combination strategies will be crucial in realizing the full therapeutic potential of this compound.

References

Dual FLT3/CHK1 Inhibition: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations. This dual-pronged attack aims to directly target the oncogenic driver (mutant FLT3) while simultaneously disrupting the DNA damage response (DDR) pathway, a key mechanism of resistance, through CHK1 inhibition. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dual FLT3/CHK1 inhibitors, with a focus on the core scaffolds that have demonstrated potent and selective activity. We will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive resource for researchers in the field.

Core Structure-Activity Relationships

Recent research has led to the discovery of potent dual inhibitors of FLT3 and CHK1. One of the most promising scaffolds is the 5-trifluoromethyl-2-aminopyrimidine core. The exploration of this scaffold has revealed key structural modifications that govern the potency and selectivity of these dual inhibitors.

A representative potent dual inhibitor, compound 30 , demonstrates exceptional activity against both FLT3 and CHK1.[1] Molecular docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding pockets of both kinases.[1][2] The SAR studies around this scaffold have primarily focused on modifications at the 4-position of the central phenyl ring.[1] The introduction of a conformational restriction strategy at this position has been instrumental in achieving high efficiency for both targets.[1]

Another key development in this area is the creation of Proteolysis-Targeting Chimeras (PROTACs) based on these dual inhibitors. For instance, the dual inhibitor TLX-83 has been utilized as the warhead for designing FLT3/CHK1 dual PROTACs.[2] The (1S,4S)-4-aminocyclohexyl motif of TLX-83 was identified as a suitable vector for linker attachment, pointing towards the solvent-exposed region in both FLT3 and CHK1.[2] The subsequent development and optimization of these PROTACs, such as compound A28 , have demonstrated efficient degradation of both FLT3 and CHK1 proteins, offering a novel therapeutic modality to overcome resistance.[2]

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative dual FLT3/CHK1 inhibitors against their target kinases and their anti-proliferative effects on AML cell lines.

| Compound | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) | Reference |

| 15 | 7.42 ± 1.23 | 9.21 ± 0.04 | - | 0.83 ± 0.15 | 10.55 ± 1.70 | [3] |

| 7r | 7.82 | - | - | 46.07 | 51.6 | [4] |

| 30 | Potent | Effective against various mutations | Potent | Excellent | - | [1][5][6] |

| A27 (PROTAC) | - | - | - | 0.53 ± 0.17 | - | [2] |

| A28 (PROTAC) | - | - | - | 0.35 | - | [2] |

Note: Specific IC50 values for compound 30 were not detailed in the provided search results, but its high potency was consistently highlighted.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these dual inhibitors, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

References

- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Flt3/chk1-IN-2: A Technical Guide to a Novel Dual Inhibitor for Acute Myeloid Leukemia

FOR IMMEDIATE RELEASE

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of Flt3/chk1-IN-2 (also known as compound 30). This novel small molecule is a potent dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), two key therapeutic targets in Acute Myeloid Leukemia (AML).

Introduction: The Rationale for Dual FLT3/CHK1 Inhibition in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[2]

While FLT3 inhibitors (FLT3i) have shown clinical efficacy, resistance, both acquired and adaptive, remains a significant challenge.[3][4][5] Research has indicated that the inhibition of FLT3 can lead to the activation of compensatory signaling pathways, contributing to this resistance. One such pathway is the DNA damage response (DDR) pathway, in which CHK1 is a principal regulator.[6] The inhibition of CHK1 can force tumor cells with DNA damage into mitosis, leading to apoptosis.[6] Preclinical studies have demonstrated that the simultaneous targeting of FLT3 and CHK1 can restore the p53 pathway, which is often inactivated by FLT3i, and overcome resistance.[3][6] This synergistic effect provides a strong rationale for the development of dual FLT3/CHK1 inhibitors.

This compound was discovered as a potent dual inhibitor with favorable oral pharmacokinetic properties and kinase selectivity, making it a promising candidate for further development in the treatment of AML.[6][7]

Discovery and Synthesis of this compound

This compound was identified through a structure-activity relationship (SAR) study based on a 5-trifluoromethyl-2-aminopyrimidine core.[6] The synthesis of this compound and its analogs is outlined in the scientific literature.[6]

Biological Activity and Data Presentation

This compound demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3, as well as CHK1. The following tables summarize the key quantitative data for this compound.

| Target | IC50 (nM) |

| CHK1 | 25.63 |

| FLT3-WT | 16.39 |

| FLT3-D835Y | 22.80 |

| Table 1: In vitro enzymatic inhibitory activity of this compound.[7] |

| Cell Line | FLT3 Mutation | Antiproliferative Activity (IC50) |

| MV4-11 | ITD | Potent (specific value not provided) |

| BaF3 | Various TKD & ITD | Effective against varied resistance |

| Table 2: Cellular activity of this compound in AML cell lines.[6] |

This compound also exhibits high selectivity over the c-Kit kinase and has a low affinity for the hERG channel, suggesting a favorable safety profile.[6] Furthermore, it possesses good oral pharmacokinetic properties.[3][6]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-leukemic effects by simultaneously inhibiting the FLT3 and CHK1 signaling pathways. Upon treatment, a dose-dependent inhibition of FLT3 phosphorylation is observed, which subsequently suppresses its downstream effectors, including STAT5, AKT, and ERK.[6] Concurrently, the inhibitor decreases the phosphorylation of CHK1 at serine 296, a marker of ATR-CHK1 pathway inhibition.[6] This dual inhibition leads to the downregulation of the c-Myc pathway and the activation of the p53 pathway, ultimately overcoming resistance and inducing apoptosis in AML cells.[3][8]

Caption: this compound dual inhibition signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against FLT3 and CHK1 kinases can be determined using a variety of commercially available assay kits, typically employing a fluorescence-based method. The general principle involves incubating the kinase, a specific substrate, and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, and the IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of the kinase activity.

Cell Proliferation Assay

The antiproliferative activity of this compound on AML cell lines (e.g., MV4-11) is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then determined, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.

Western Blot Analysis of Phosphorylated Proteins

To confirm the mechanism of action at the cellular level, Western blotting is performed to assess the phosphorylation status of key signaling proteins. AML cells are treated with this compound for a defined time, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of FLT3, STAT5, AKT, ERK, and CHK1.

Caption: Western blot experimental workflow.

Future Directions: PROTAC Development

Building on the dual inhibitor scaffold, researchers have explored the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A dual FLT3/CHK1 PROTAC, A28, has been developed based on a similar inhibitor, TLX-83.[4] This PROTAC efficiently degrades both FLT3 and CHK1 and has shown the potential to overcome acquired and adaptive resistance in vitro.[4]

Caption: Mechanism of action for a dual FLT3/CHK1 PROTAC.

Conclusion

This compound is a potent and selective dual inhibitor of FLT3 and CHK1 with promising preclinical activity against AML. Its mechanism of action, targeting two key pathways involved in leukemogenesis and drug resistance, provides a strong rationale for its continued investigation as a potential therapeutic agent. The development of PROTACs based on this dual-inhibition strategy represents an exciting and innovative approach to further enhance the therapeutic potential for patients with FLT3-mutated AML.

References

- 1. Rational design of next-generation FLT3 inhibitors in acute myeloid leukemia: From laboratory to clinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Flt3/chk1-IN-2: A Technical Guide to Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flt3/chk1-IN-2, a potent dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). This document details the compound's mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways involved. This compound, also referred to as compound 30 in some literature, has demonstrated significant potential in overcoming resistance to conventional FLT3 inhibitors in the context of Acute Myeloid Leukemia (AML).

Core Concepts: Targeting FLT3 and CHK1 in AML

FLT3 is a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.

CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. In cancer cells, CHK1 is often overexpressed and contributes to genomic stability and resistance to chemotherapy.

The dual inhibition of both FLT3 and CHK1 presents a promising therapeutic strategy. By simultaneously targeting a key driver of leukemic cell proliferation (FLT3) and a critical component of the cellular stress response and survival machinery (CHK1), this compound aims to induce synthetic lethality and overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent FLT3 inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key IC50 values reported for this dual inhibitor.

| Target | IC50 (nM) | Assay Type |

| CHK1 | 25.63 | Kinase Assay |

| FLT3-WT | 16.39 | Kinase Assay |

| FLT3-D835Y | 22.80 | Kinase Assay |

Mechanism of Action

This compound exerts its anti-leukemic effects through a multi-pronged mechanism. By inhibiting the constitutive signaling from mutated FLT3, it directly suppresses the proliferation of AML cells. Concurrently, the inhibition of CHK1 disrupts the cell's ability to repair DNA damage and manage replicative stress, ultimately pushing the cancer cells towards apoptosis.

A key aspect of this compound's mechanism is its impact on downstream signaling pathways. Mechanistic studies have indicated that dual inhibition of FLT3 and CHK1 leads to the downregulation of the c-Myc oncogene and the activation of the p53 tumor suppressor pathway[1][2]. This concerted action on two critical regulators of cell fate is believed to be a major contributor to the compound's potent anti-cancer activity and its ability to overcome resistance.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

References

Flt3/chk1-IN-2: A Dual Inhibitor Modulating c-Myc and p53 Pathways in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flt3/chk1-IN-2, also identified as compound 30, is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[1][2] This compound has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations, which are associated with a poor prognosis. Mechanistic studies have revealed that this compound exerts its anti-leukemic effects by concurrently downregulating the oncogenic c-Myc pathway and activating the tumor-suppressive p53 pathway.[2][3] This dual-action mechanism not only enhances cytotoxicity against AML cells but also offers a strategy to overcome adaptive and acquired resistance to conventional FLT3 inhibitors.[2][3] This technical guide provides a comprehensive overview of the core biology, experimental data, and methodologies related to the effects of this compound on the c-Myc and p53 signaling cascades.

Core Mechanism of Action

This compound's therapeutic efficacy stems from its simultaneous inhibition of two key kinases implicated in AML pathogenesis:

-

FLT3 Inhibition: The compound targets both wild-type FLT3 and its mutated forms, such as the internal tandem duplication (FLT3-ITD) and the D835Y mutation.[1] By inhibiting the constitutive activation of FLT3, it disrupts downstream pro-proliferative and survival signaling pathways, including the STAT5, ERK, and AKT pathways.[3]

-

CHK1 Inhibition: CHK1 is a critical regulator of the cell cycle and DNA damage response. In the context of FLT3-ITD positive AML, CHK1 expression is often upregulated.[4] Inhibition of CHK1 by this compound disrupts cell cycle checkpoints and can lead to apoptotic cell death, particularly in cancer cells with underlying DNA replication stress.[3]

The convergence of these two inhibitory actions leads to the significant modulation of the c-Myc and p53 pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (Compound 30).

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CHK1 | 25.63[1] |

| FLT3-WT | 16.39[1] |

| FLT3-D835Y | 22.80[1] |

Table 2: Anti-proliferative Activity in AML Cell Lines

| Cell Line | IC50 (nM) |

| MV-4-11 (FLT3-ITD) | ~5[3] |

| MOLM-13 (FLT3-ITD) | ~5[3] |

Effect on c-Myc and p53 Signaling Pathways

Mechanistic studies have demonstrated that this compound orchestrates a dual attack on two of the most critical pathways in cancer biology:

-

Downregulation of the c-Myc Pathway: The inhibition of FLT3 and CHK1 signaling by this compound leads to a reduction in the expression of the oncoprotein c-Myc.[2][5] c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its downregulation is a key indicator of the anti-leukemic efficacy of FLT3 and CHK1 inhibitors.[5]

-

Activation of the p53 Pathway: A crucial aspect of this compound's mechanism is its ability to activate the p53 tumor suppressor pathway.[2][3] While some FLT3 inhibitors can lead to the downregulation of p53, contributing to drug resistance, the concurrent inhibition of CHK1 by this compound appears to counteract this effect and restore p53 protein levels.[5] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, further contributing to the elimination of cancer cells.

Caption: this compound signaling pathway modulation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Cell Culture

-

Cell Lines: MV-4-11 and MOLM-13 human acute myeloid leukemia cell lines, both harboring the FLT3-ITD mutation, are commonly used.

-

Culture Medium: RPMI-1640 or IMDM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein levels and phosphorylation status of key signaling molecules in the c-Myc and p53 pathways.

-

Protocol:

-

AML cells (e.g., MV-4-11) are seeded and treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Phospho-FLT3, FLT3, Phospho-STAT5, STAT5, Phospho-ERK, ERK, Phospho-AKT, AKT, Phospho-CHK1, CHK1, c-Myc, p53, and β-actin (as a loading control).

-

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Objective: To assess the anti-proliferative effect of this compound on AML cells.

-

Protocol:

-

Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

For MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

-

For CellTiter-Glo assay, the reagent is added to each well, and luminescence is measured according to the manufacturer's protocol.

-

IC50 values are calculated from the dose-response curves.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or intravenously injected with human AML cells (e.g., MV-4-11).

-

Tumor growth is monitored regularly.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume and body weight are measured throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting or immunohistochemistry).

-

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising, rationally designed dual inhibitor with a clear mechanism of action involving the suppression of the c-Myc oncogenic pathway and the activation of the p53 tumor suppressor pathway. The preclinical data strongly support its potential as a therapeutic agent for AML, particularly in the context of FLT3-mutated disease where resistance to single-agent therapies remains a significant clinical challenge. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the therapeutic potential of this and similar dual-targeting compounds in the ongoing effort to develop more effective treatments for acute myeloid leukemia.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fms-like tyrosine kinase 3-internal tandem duplications epigenetically activates checkpoint kinase 1 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Flt3/chk1-IN-2: A Comprehensive Kinase Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flt3/chk1-IN-2, also known as Compound 30, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1][2] This technical guide provides a detailed overview of the kinase selectivity profile of this compound, along with experimental protocols for its characterization and visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and kinase inhibitor discovery.

Kinase Selectivity Profile

This compound has been characterized as a dual inhibitor with high potency against both wild-type and mutated forms of FLT3, as well as CHK1. The inhibitory activity is summarized in the table below.

| Kinase Target | IC50 (nM) |

| CHK1 | 25.63 |

| FLT3-WT | 16.39 |

| FLT3-D835Y | 22.80 |

Table 1: In vitro inhibitory activity of this compound against primary kinase targets.

A broader kinase selectivity profile for this compound (Compound 30) has been determined to assess its specificity. The compound was screened against a panel of various kinases, demonstrating a favorable selectivity profile with primary activity against FLT3 and CHK1.[1] While the complete panel data is detailed in the primary literature, the key takeaway is the compound's high affinity for its intended targets with lower activity against other screened kinases, highlighting its potential for targeted therapy with reduced off-target effects.

Experimental Protocols

The following protocols describe standard methodologies for determining the kinase inhibition and cellular activity of compounds like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase in a biochemical assay format, such as a radiometric or luminescence-based assay.

Materials:

-

Purified recombinant kinase (e.g., FLT3, CHK1)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-³²P]ATP for radiometric assay)

-

96-well or 384-well assay plates

-

Plate reader (luminometer or scintillation counter)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

-

Reaction Setup: In each well of the assay plate, add the following components in order:

-

Kinase reaction buffer.

-

Test compound at various concentrations.

-

Purified kinase enzyme.

-

Kinase-specific substrate.

-

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).

-

Detection:

-

Luminescence-based Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's instructions. Read the luminescence signal on a plate reader.

-

Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the filter to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of a test compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MV4-11, a human AML cell line with FLT3-ITD mutation)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-treated control group.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan product.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of FLT3 and CHK1, as well as a general experimental workflow for kinase inhibitor profiling.

Caption: FLT3 Signaling Pathway.

Caption: CHK1 Signaling Pathway.

Caption: Kinase Inhibitor Profiling Workflow.

References

Dual FLT3/CHK1 Inhibition: A Technical Guide to Overcoming Resistance in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant hurdle in the treatment of Acute Myeloid Leukemia (AML). A novel and promising strategy to counteract this challenge is the dual inhibition of FLT3 and Checkpoint Kinase 1 (CHK1). This technical guide details the rationale, mechanism of action, and preclinical evidence for a dual FLT3/CHK1 inhibitor, herein referred to as Flt3/chk1-IN-2 (based on publicly available data on similar compounds designated as '30' or 'TLX-83' and its derived PROTAC 'A28'), in overcoming both adaptive and acquired resistance in FLT3-mutated AML.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols to aid in the research and development of next-generation AML therapeutics.

Introduction: The Challenge of FLT3 Inhibitor Resistance in AML

FLT3 mutations are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[4][5] First and second-generation FLT3 inhibitors have shown clinical efficacy, but their long-term benefit is often limited by the emergence of resistance.[3][6] Resistance mechanisms are broadly categorized as:

-

On-target (acquired) resistance: Secondary mutations in the FLT3 kinase domain that prevent inhibitor binding.[6]

-

Off-target (adaptive) resistance: Activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the RAS/MAPK and PI3K/AKT pathways.[4][5]

The simultaneous targeting of a key driver mutation (FLT3) and a critical cell cycle regulator and DNA damage response protein (CHK1) presents a synergistic approach to induce cytotoxicity and overcome these resistance mechanisms.[1][2]

The Role of CHK1 in AML and Resistance

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the DNA damage response and cell cycle regulation. In the context of FLT3-ITD positive AML, CHK1 expression is often elevated.[7] FLT3-ITD has been shown to epigenetically enhance CHK1 transcription by recruiting p300 to the CHK1 promoter, leading to H3K27 acetylation.[7] This upregulation of CHK1 contributes to the proliferation and survival of leukemic cells.[7]

Inhibition of CHK1 in FLT3-mutated AML cells has been shown to:

-

Inhibit cell proliferation and induce apoptosis.[7]

-

Increase sensitivity to other therapeutic agents.[7]

This compound: A Dual Inhibitor Strategy

This compound represents a class of small molecule inhibitors designed to simultaneously target both FLT3 and CHK1. This dual-targeting approach offers a multi-pronged attack on AML cells.

Mechanism of Action

The dual inhibition of FLT3 and CHK1 by compounds like '30' and the PROTAC 'A28' has been shown to overcome resistance through several key mechanisms:[1][2][3]

-

Downregulation of the c-Myc Pathway: c-Myc is a critical transcription factor that drives cell proliferation and is often overexpressed in AML. Dual inhibition of FLT3 and CHK1 leads to the downregulation of c-Myc.[1][2]

-

Activation of the p53 Pathway: The tumor suppressor protein p53 is a crucial regulator of apoptosis and cell cycle arrest. FLT3 inhibitors alone can lead to the downregulation of p53, contributing to adaptive resistance.[3] The dual inhibitor approach, however, has been shown to restore or maintain p53 protein levels, thereby promoting apoptosis in cancer cells.[1][2][3]

The following diagram illustrates the proposed signaling pathway:

Quantitative Data

The following tables summarize the publicly available quantitative data for dual FLT3/CHK1 inhibitors.

Table 1: In Vitro Efficacy of a Dual FLT3/CHK1 Inhibitor (Compound '30')

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | < 10 | [1][2] |

| MOLM-13 | FLT3-ITD | < 10 | [1][2] |

| BaF3/FLT3-ITD | FLT3-ITD | < 25 | [1][2] |

| BaF3/FLT3-D835Y | FLT3-TKD | < 50 | [1][2] |

Table 2: In Vivo Efficacy of a Dual FLT3/CHK1 Inhibitor (Compound '30')

| Animal Model | Dosing | Outcome | Reference |

| FLT3-ITD AML Xenograft | Oral administration | Effective inhibition of resistant FLT3-ITD AML | [1][2] |

Table 3: Pharmacokinetic Profile of a Dual FLT3/CHK1 Inhibitor (Compound '30')

| Species | Parameter | Value | Reference |

| Beagle | T1/2 | > 12 h | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of dual FLT3/CHK1 inhibitors.

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in AML cell lines.

Methodology:

-

Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat cells with a serial dilution of the dual inhibitor for 72 hours.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of the inhibitor on the phosphorylation status of target proteins and downstream signaling molecules.

Methodology:

-

Cell Lysis: Treat AML cells with the dual inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-FLT3, FLT3, p-CHK1, CHK1, c-Myc, p53, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the extent of apoptosis induced by the dual inhibitor.

Methodology:

-

Cell Treatment: Treat AML cells with the dual inhibitor at various concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the dual inhibitor in a preclinical animal model.

Methodology:

-

Tumor Implantation: Subcutaneously inject immunodeficient mice with a suspension of FLT3-mutated AML cells (e.g., MV4-11).

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Compound Administration: Administer the dual inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

The following diagram illustrates a typical experimental workflow for evaluating a dual inhibitor:

Conclusion and Future Directions

The dual inhibition of FLT3 and CHK1 represents a compelling therapeutic strategy to overcome both intrinsic and acquired resistance to FLT3 inhibitors in AML. The preclinical data for compounds in this class demonstrate potent anti-leukemic activity and a favorable mechanism of action. Further research and clinical development of these dual inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients with relapsed and refractory FLT3-mutated AML. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, identifying predictive biomarkers of response, and exploring combination strategies with other anti-leukemic agents.

References

- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]

- 7. Fms-like tyrosine kinase 3-internal tandem duplications epigenetically activates checkpoint kinase 1 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Kinase Inhibitor Flt3/chk1-IN-2: A Technical Overview of its Anti-Leukemic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Flt3/chk1-IN-2, a potent dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), in the context of leukemia. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development efforts in oncology.

Quantitative Data Summary

This compound, also referred to as compound 30, demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3, as well as CHK1. Its efficacy has been evaluated across various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of this compound

| Target Kinase | IC50 (nM) |

| CHK1 | 25.63 |

| FLT3-WT | 16.39 |

| FLT3-D835Y | 22.80 |

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 3.20 ± 0.77 |

| Ba/F3 FLT3-ITD | FLT3-ITD | 23.32 ± 8.27 |

| Ba/F3 FLT3-D835V | FLT3-TKD | 1.41 ± 0.11 |

| Ba/F3 FLT3-D835F | FLT3-TKD | 5.02 ± 0.87 |

| Ba/F3 FLT3-F691L | FLT3-TKD | 28.84 ± 5.01 |

| Ba/F3 FLT3-ITD/D835Y | FLT3-ITD/TKD | 19.23 ± 10.46 |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects through the dual inhibition of FLT3 and CHK1, impacting key signaling pathways that drive cancer cell proliferation and survival. Mechanistic studies have shown that this compound effectively downregulates the c-Myc pathway and activates the p53 tumor suppressor pathway.[1][2] The inhibition of FLT3 signaling leads to the suppression of its downstream effectors, including STAT5, AKT, and ERK.[3]

References

Flt3/Chk1-IN-2 Target Engagement Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of target engagement studies for Flt3/Chk1-IN-2, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). This document details the core methodologies, quantitative data, and underlying signaling pathways relevant to understanding the mechanism of action of this compound in acute myeloid leukemia (AML).

Introduction

This compound, also known as compound 30, is a potent dual inhibitor with significant potential in the treatment of AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells.[2] The dual targeting of both FLT3 and CHK1 is a promising strategy to enhance cytotoxicity and overcome adaptive and acquired resistance to FLT3 inhibitors.[1][2] Mechanistic studies have indicated that the dual inhibition of FLT3 and CHK1 by this compound leads to the downregulation of the c-Myc pathway and the activation of the p53 pathway.[1][2][3]

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Target | Assay Type | IC50 (nM) |

| CHK1 | Kinase Assay | 25.63 |

| FLT3-WT | Kinase Assay | 16.39 |

| FLT3-D835Y | Kinase Assay | 22.80 |

Signaling Pathways

The efficacy of this compound is rooted in its ability to simultaneously block two critical signaling nodes in AML.

Flt3 Signaling Pathway in AML

Mutated FLT3, particularly FLT3-ITD, constitutively activates several downstream signaling pathways, including STAT5, MAPK/ERK, and PI3K/Akt, which collectively promote cell proliferation and survival while inhibiting apoptosis.

Caption: Simplified FLT3-ITD signaling pathway in AML.

Flt3-Chk1 Crosstalk and Dual Inhibition

FLT3-ITD has been shown to epigenetically enhance the transcription of CHK1.[2] This upregulation of CHK1, a key regulator of the DNA damage response and cell cycle progression, contributes to the survival of leukemic cells. The dual inhibition of FLT3 and CHK1 by this compound disrupts these pro-survival signals, leading to downregulation of c-Myc and activation of p53, ultimately promoting apoptosis.

Caption: Mechanism of this compound dual inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][5][6]

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

-

Cell Culture and Treatment:

-

Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) to a density of 1-2 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Aliquot cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting using primary antibodies specific for FLT3 and CHK1.

-

Use an appropriate loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Plot the relative amount of soluble protein as a function of temperature to generate melting curves.

-

Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of this compound indicates target engagement.

-

In Vitro Kinase Assays

These assays are used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified FLT3 and CHK1 kinases.

FLT3 Kinase Assay Protocol (Representative):

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), a suitable substrate (e.g., a synthetic peptide or Myelin Basic Protein), and ATP.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding purified recombinant FLT3 kinase (wild-type or mutant).

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

CHK1 Kinase Assay Protocol (Representative):

-

Reaction Setup:

-

Similar to the FLT3 kinase assay, prepare a reaction mixture with kinase buffer, a CHK1-specific substrate (e.g., a peptide derived from CDC25C), and ATP.

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding purified recombinant CHK1 kinase.

-

-

Incubation:

-

Incubate at 30°C for a defined period (e.g., 45 minutes).

-

-

Detection and Analysis:

-

Measure ADP production as described for the FLT3 assay and calculate the IC50 value.

-

Western Blot Analysis for Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Treat AML cells with a dose-range of this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane and probe with primary antibodies against total and phosphorylated forms of FLT3, CHK1, STAT5, ERK, and Akt. Also, probe for total levels of c-Myc and p53.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities to determine the relative changes in protein phosphorylation and expression levels.

-

Conclusion

This technical guide provides a framework for conducting and interpreting target engagement studies for the dual FLT3/CHK1 inhibitor, this compound. The combination of cellular thermal shift assays, in vitro kinase assays, and Western blot analysis of downstream signaling pathways offers a robust approach to characterizing the mechanism of action of this and other targeted therapies in AML. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the field of cancer drug discovery and development.

References

- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Flt3/Chk1-IN-2 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flt3/Chk1-IN-2 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1).[1] Activating mutations in FLT3 are a significant driver in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3][4][5] Chk1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[6][7][8] The dual inhibitory action of this compound presents a promising strategy for the treatment of AML and potentially other cancers. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| Chk1 | Biochemical | 25.63 |

| FLT3-WT | Biochemical | 16.39 |

| FLT3-D835Y | Biochemical | 22.80 |

Data sourced from MedChemExpress.[1]

Signaling Pathways

Caption: Flt3 and Chk1 Signaling Pathways and Inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant Flt3 and Chk1 enzymes. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[9][10]

Materials:

-

Recombinant human FLT3 (Wild-Type and D835Y mutant) and Chk1 kinases.

-

Kinase-specific substrate (e.g., Myelin Basic Protein for FLT3, CHKtide for Chk1).[9][10]

-

This compound (dissolved in DMSO).

-

ATP solution.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

White, opaque 96-well plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[10]

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Flt3/chk1-IN-2 in an AML Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Flt3/chk1-IN-2 , a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), in a xenograft mouse model of Acute Myeloid Leukemia (AML).

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, resistance often develops.

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway and is often overexpressed in cancer cells, contributing to their survival. The dual inhibition of FLT3 and CHK1 presents a promising therapeutic strategy to enhance cytotoxicity and overcome both adaptive and acquired resistance to FLT3 inhibitors in AML.[1][2]

This compound (also known as Compound 30) is a dual inhibitor with high potency against both FLT3 and CHK1.[3][4][5] It has demonstrated the ability to overcome resistance in AML cells carrying various FLT3 mutations and has shown favorable oral pharmacokinetic properties, making it a candidate for in vivo studies.[1][5] These notes provide a framework for evaluating the in vivo efficacy of this compound in a subcutaneous AML xenograft mouse model.

Mechanism of Action

This compound exerts its anti-leukemic effect through the simultaneous inhibition of two key signaling pathways in AML:

-

FLT3 Inhibition : By blocking the ATP binding site of both wild-type and mutated FLT3, the inhibitor disrupts downstream signaling pathways that promote cell proliferation and survival.

-

CHK1 Inhibition : Inhibition of CHK1 disrupts the cell cycle checkpoints and DNA damage repair mechanisms, leading to the accumulation of DNA damage and subsequent apoptosis, particularly in cancer cells with high replicative stress.

The dual targeting by this compound is designed to induce synthetic lethality, where the combined effect of inhibiting both pathways is significantly greater than the effect of inhibiting either alone. This approach aims to prevent the emergence of resistance mechanisms that can circumvent the action of a single-target FLT3 inhibitor.

Signaling Pathway Diagram

Caption: Dual inhibition of FLT3 and CHK1 signaling by this compound in AML.

Data Presentation

The following table summarizes the key in vitro inhibitory concentrations (IC50) for this compound.

| Target | IC50 (nM) |

| CHK1 | 25.63 |

| FLT3-WT | 16.39 |

| FLT3-D835Y | 22.80 |

| Data sourced from MedChemExpress product information.[3][4] |

Experimental Protocols

Cell Line and Culture

-

Cell Line: MV-4-11 (human AML cell line with FLT3-ITD mutation).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability and Counting: Use Trypan Blue exclusion assay and a hemocytometer to ensure high viability (>95%) before implantation.

Animal Model

-

Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

-

Housing: Maintain in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.

Xenograft Implantation

-

Cell Preparation: Harvest MV-4-11 cells during the exponential growth phase. Centrifuge and resuspend in sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

This compound Administration

-

Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

-

Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose). The formulation should be prepared fresh daily.

-

Dosing:

-

Vehicle Control Group: Administer the vehicle solution orally, following the same schedule as the treatment group.

-

Treatment Group: Administer this compound orally at a predetermined dose (e.g., 25-100 mg/kg, once or twice daily). The optimal dose should be determined in preliminary dose-ranging studies.

-

-

Duration of Treatment: Treat for a specified period, typically 14-21 days.

Efficacy Evaluation

-

Tumor Volume: Continue to measure tumor volume throughout the study.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Survival: In a separate cohort, treatment can be continued to assess the impact on overall survival.

-

Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blotting for target engagement).

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound AML xenograft mouse model.

Logical Relationship Diagram

Caption: Rationale for dual FLT3/CHK1 inhibition in AML.

References

- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Flt3/chk1-IN-2 cell viability assay (e.g., MTT, CellTiter-Glo)

For Research Use Only.

Introduction

Flt3/Chk1-IN-2 is a potent, dual-target inhibitor of FMS-like tyrosine kinase 3 (Flt3) and Checkpoint kinase 1 (Chk1).[1] Both kinases are critical regulators of cell cycle progression and survival, making them attractive targets in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML). Flt3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication, ITD), leads to constitutive activation of downstream pro-proliferative and anti-apoptotic signaling pathways, including PI3K/Akt and RAS/MAPK.[2][3] Chk1 is a serine/threonine kinase central to the DNA damage response (DDR), arresting the cell cycle to allow for DNA repair.[4][5][6]

The dual inhibition of Flt3 and Chk1 by this compound presents a promising therapeutic strategy. By simultaneously blocking the aberrant proliferation signals from mutated Flt3 and abrogating the Chk1-mediated cell cycle checkpoint, this compound can induce synthetic lethality in cancer cells, leading to enhanced cytotoxicity.[7] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action: Dual Inhibition of Flt3 and Chk1

Flt3 signaling, initiated by its ligand (FL), activates downstream pathways like PI3K/Akt and RAS/MAPK to promote cell proliferation and survival.[2][8] In AML, Flt3-ITD mutations lead to ligand-independent, constitutive activation of these pathways.[3][9]

Chk1 is a key transducer kinase in the ATR-mediated DNA damage response pathway.[4][10] Upon DNA damage, ATR activates Chk1, which in turn phosphorylates downstream targets like Cdc25, leading to cell cycle arrest and allowing time for DNA repair.[5][6] Many cancer cells rely heavily on this checkpoint for survival due to increased replicative stress.

This compound exerts its cytotoxic effects by concurrently inhibiting both kinases. Inhibition of Flt3 disrupts the oncogenic signaling driving cell growth and survival. Simultaneously, Chk1 inhibition prevents the cell from arresting in response to DNA damage, forcing it into mitosis with unrepaired DNA, which ultimately leads to mitotic catastrophe and apoptosis.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHEK1 - Wikipedia [en.wikipedia.org]

- 7. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: Flt3/chk1-IN-2 Kinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are critical regulators in cell signaling pathways controlling cell proliferation, survival, and the DNA damage response.[1][2] Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[1][3] CHK1 is a central component of the DNA damage response and has emerged as a target for anti-cancer therapies.[4][5] Flt3/chk1-IN-2 is a potent dual inhibitor of both FLT3 and CHK1 kinases, offering a promising strategy for overcoming resistance to single-target FLT3 inhibitors in AML.[6][7] This document provides detailed protocols for assessing the kinase activity of FLT3 and CHK1 in the presence of this compound, along with relevant signaling pathway diagrams.

Quantitative Data Summary

The inhibitory activity of this compound against its target kinases is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro assays.

| Kinase Target | IC50 (nM) |

| CHK1 | 25.63 |

| FLT3-WT | 16.39 |

| FLT3-D835Y | 22.80 |

Data sourced from MedChemExpress.[6]

Signaling Pathways

To understand the context of this compound activity, it is essential to visualize the signaling pathways in which FLT3 and CHK1 are involved.

References

- 1. mdpi.com [mdpi.com]

- 2. CHEK1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual FLT3/CHK1 Inhibition: A Novel Strategy to Induce Apoptosis in Acute Myeloid Leukemia

Application Note